7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O2 It is known for its unique structure, which includes a methoxy group, a carbonitrile group, and an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a substituted benzaldehyde, with an amine and a nitrile source. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-7-methoxyisoquinoline-4-carbonitrile
- 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole
Uniqueness
7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to its specific combination of functional groups and its isoquinoline backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
78746-11-9 |
---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.